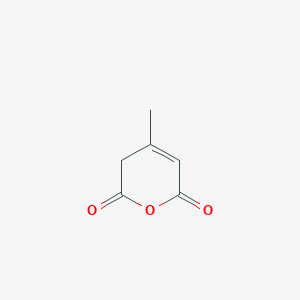

2H-Pyran-2,6(3H)-dione, 4-methyl-

Description

The exact mass of the compound 2H-Pyran-2,6(3H)-dione, 4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Pyran-2,6(3H)-dione, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2,6(3H)-dione, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-pyran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVLFICHAFVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306419 | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67116-19-2 | |

| Record name | 3-Methylglutaconic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2H-Pyran-2,6(3H)-dione, 4-methyl-" basic properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Topic: 2H-Pyran-2,6(3H)-dione, 4-methyl-

This guide provides a comprehensive technical overview of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a heterocyclic compound with significant potential as a building block in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers and scientists.

Chemical Identity and Physicochemical Properties

2H-Pyran-2,6(3H)-dione, 4-methyl- is a cyclic dione and an unsaturated lactone. Its structure, featuring an α,β-unsaturated carbonyl system, is key to its reactivity and utility as a synthetic precursor.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 4-methyl-2H-pyran-2,6(3H)-dione

-

CAS Number: 67116-19-2[1]

-

Molecular Formula: C₆H₆O₃[1]

-

Synonyms: 4-methyl-pyran-2,6-dione

Physicochemical Data:

The following table summarizes the core physical and chemical properties of the compound. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.239 g/cm³ (Predicted) | [2] |

| InChI Key | RUMVLFICHAFVGF-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=O)OC(=O)C1 | [1] |

Synthesis and Purification

The synthesis of pyran-2-one derivatives is a well-established area of organic chemistry. For 4-methyl-2H-pyran-2,6(3H)-dione, several synthetic routes can be envisioned, often starting from readily available acyclic precursors.

Conceptual Synthetic Workflow

A common and effective strategy involves the cyclization of a dicarboxylic acid or its derivative. One documented precursor is 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride.[3] The general logic involves forming the heterocyclic ring through an intramolecular condensation reaction, driven by the elimination of a small molecule like water or acetic acid.

Caption: Generalized workflow for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on common methods for synthesizing similar pyran-2-ones.[4]

Objective: To synthesize 4-methyl-2H-pyran-2,6(3H)-dione from a suitable precursor like 3-hydroxy-3-methylglutaric acid.

Materials:

-

3-hydroxy-3-methylglutaric acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Hexane

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxy-3-methylglutaric acid (1 equivalent) and acetic anhydride (2-3 equivalents).

-

Initiation: Add a catalytic amount of anhydrous sodium acetate.

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Heating in acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the intramolecular cyclization and can also acetylate the hydroxyl group, which then acts as a good leaving group.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the final product.

Spectroscopic and Structural Characterization

unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic signatures based on its chemical structure.

| Technique | Expected Features |

| ¹H NMR | - Vinylic proton signal (singlet or narrow triplet) around δ 6.0-6.5 ppm.- Methylene protons (CH₂) signal (singlet) around δ 3.0-3.5 ppm.- Methyl protons (CH₃) signal (singlet) around δ 2.0-2.3 ppm. |

| ¹³C NMR | - Two carbonyl carbon signals (C=O) in the range of δ 160-170 ppm.- Two olefinic carbon signals (C=C) between δ 100-150 ppm.- Methylene carbon signal (CH₂) around δ 30-40 ppm.- Methyl carbon signal (CH₃) around δ 20-25 ppm. |

| FT-IR | - Strong C=O stretching vibrations for the lactone carbonyls, typically around 1720-1760 cm⁻¹.- C=C stretching vibration around 1640 cm⁻¹.- C-O stretching vibrations between 1200-1300 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to its molecular weight (126.11 m/z).- Fragmentation patterns involving the loss of CO and CO₂ are expected. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is dominated by the α,β-unsaturated lactone moiety. This makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions.

Michael Addition

The electrophilic β-carbon of the unsaturated system is susceptible to attack by nucleophiles. This reaction is fundamental to using this compound as a building block for more complex molecules.

Sources

An In-depth Technical Guide to 2H-Pyran-2,6(3H)-dione, 4-methyl- (CAS 67116-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran-2,6(3H)-dione, 4-methyl-, with the CAS number 67116-19-2, is a chemically significant heterocyclic compound. Also known by its synonym, 4-methylglutaconic anhydride, this molecule holds a pivotal position at the intersection of synthetic chemistry and biochemical pathology. As a cyclic anhydride, it exhibits considerable reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Furthermore, its spontaneous formation in certain metabolic disorders provides a crucial window into the pathophysiology of these conditions. This guide offers a comprehensive technical overview of its synthesis, properties, reactivity, and its dual role as a synthetic precursor and a key player in a human metabolic disease.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2H-Pyran-2,6(3H)-dione, 4-methyl- is fundamental for its handling, application in synthesis, and analysis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67116-19-2 | [2] |

| IUPAC Name | 4-methyl-2H-pyran-2,6(3H)-dione | [2] |

| Synonym | 4-methylglutaconic anhydride | |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg | [3] |

| Density | 1.239 g/cm³ | [3] |

| SMILES | CC1=CC(=O)OC(=O)C1 | [1][2] |

Synthesis and Reactivity

Synthesis

Representative Experimental Protocol: Synthesis of a Cyclic Anhydride

This protocol is adapted from the synthesis of a related compound and should be considered as a representative method.

-

Starting Material: 3-methylglutaconic acid.

-

Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.

-

Procedure:

-

3-methylglutaconic acid is suspended in an excess of acetic anhydride.

-

The mixture is heated under reflux for a specified period to ensure the completion of the dehydration and cyclization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess acetic anhydride is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent or by sublimation, to yield the pure 2H-Pyran-2,6(3H)-dione, 4-methyl-.

-

Reactivity

The chemical reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- is dominated by the presence of the acid anhydride functional group. This group is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions.[5] The general reactivity profile is illustrated in the diagram below.

Caption: General reactivity of 2H-Pyran-2,6(3H)-dione, 4-methyl- with common nucleophiles.

This reactivity makes it a versatile intermediate. For instance, its reaction with alcohols or amines can be used to introduce the 3-methylglutaconyl moiety into a molecule, leading to the formation of esters and amides, respectively. This is particularly relevant in the synthesis of acetoacetate derivatives for pharmaceutical applications.[1]

Applications in Pharmaceutical Synthesis

2H-Pyran-2,6(3H)-dione, 4-methyl- serves as a key building block in the synthesis of various pharmaceutical intermediates.[1] Its ability to react with a wide range of nucleophiles allows for the construction of more complex molecular scaffolds. The primary application highlighted in the literature is in the synthesis of acetoacetate derivatives, which are important precursors for a variety of active pharmaceutical ingredients (APIs).

The workflow for its use as a pharmaceutical intermediate can be visualized as follows:

Caption: Workflow illustrating the use of 2H-Pyran-2,6(3H)-dione, 4-methyl- in pharmaceutical synthesis.

Biological Significance: Role in 3-Methylglutaconic Aciduria

Beyond its role in synthetic chemistry, 2H-Pyran-2,6(3H)-dione, 4-methyl- has significant biological relevance as a key molecule in the pathophysiology of 3-methylglutaconic aciduria (MGA).[6][7] MGA is a group of inherited metabolic disorders characterized by the accumulation of 3-methylglutaconic acid in the urine.[6][8]

In certain types of MGA, particularly the secondary forms where the primary defect is not in the leucine degradation pathway, there is an accumulation of mitochondrial acetyl-CoA. This leads to the de novo synthesis of trans-3-methylglutaconyl-CoA (trans-3MGC-CoA).[9][10] This intermediate can then undergo a series of non-enzymatic reactions, as depicted below.

Caption: The non-enzymatic formation and fate of 2H-Pyran-2,6(3H)-dione, 4-methyl- in 3-methylglutaconic aciduria.

The formation of the cis-isomer of 3-methylglutaconyl-CoA is a critical step, as its stereochemistry allows for spontaneous intramolecular cyclization to form the anhydride (2H-Pyran-2,6(3H)-dione, 4-methyl-) and release coenzyme A.[9][11] This reactive anhydride then has two primary fates within the cell:

-

Hydrolysis: It can react with water to form cis-3-methylglutaconic acid, which is then excreted in the urine and serves as a diagnostic marker for the disease.[9][10]

-

Protein Acylation: Due to its high reactivity, the anhydride can acylate nucleophilic residues on proteins, particularly the ε-amino group of lysine, in a process termed "3MGCylation".[9] This post-translational modification can potentially alter the function of mitochondrial proteins, contributing to the cellular dysfunction observed in MGA.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Spectral Data

The proton and carbon NMR spectra would be expected to show signals corresponding to the unique protons and carbons in the molecule. Predicted chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl groups and the oxygen heteroatom.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of an acid anhydride is highly characteristic. For 2H-Pyran-2,6(3H)-dione, 4-methyl-, the most prominent features would be two strong carbonyl (C=O) stretching bands, typically observed in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹.[12] The presence of a C=C double bond would also give rise to a stretching vibration around 1680-1630 cm⁻¹.[13]

Expected Mass Spectrometry Data

In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to its molecular weight (126.11 g/mol ). Fragmentation patterns would likely involve the loss of CO and CO₂ from the parent ion.

Safety and Handling

As a reactive acid anhydride, 2H-Pyran-2,6(3H)-dione, 4-methyl- should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is likely to be corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry place, away from moisture, to prevent hydrolysis.

Conclusion

2H-Pyran-2,6(3H)-dione, 4-methyl- is a molecule of significant interest to both synthetic chemists and biomedical researchers. Its utility as a reactive intermediate in the synthesis of pharmaceuticals, particularly acetoacetate derivatives, underscores its importance in drug development. Concurrently, its role as a non-enzymatically formed, reactive species in the metabolic disease 3-methylglutaconic aciduria provides valuable insights into the molecular mechanisms of this disorder. A thorough understanding of its synthesis, reactivity, and biological significance is crucial for leveraging its potential in both synthetic applications and in the development of therapeutic strategies for related metabolic conditions.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

MDPI. (2024). Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. Retrieved from [Link]

-

ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

-

ResearchGate. (n.d.). A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of non‐enzymatic chemical reactions in 3‐methylglutaconic aciduria. Retrieved from [Link]

-

OUCI. (n.d.). Role of non‐enzymatic chemical reactions in 3‐methylglutaconic aciduria. Retrieved from [Link]

-

Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl- | CAS#:67116-19-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylglutaconic aciduria. Retrieved from [Link]

-

OSTI.gov. (n.d.). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reac- tions and Uptake to Biomass Burning Emissions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inborn errors of metabolism associated with 3-methylglutaconic aciduria. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

-

News. (2024, April 27). We will discuss the applications of FTIR in the analysis of maleic anhydride. Retrieved from [Link]

-

YouTube. (2019, January 25). Attacking Acid Anhydrides with Hard & Soft Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The 3-methylglutaconic acidurias: What's new?. Retrieved from [Link]

-

HRSA. (n.d.). 3-methylglutaconic aciduria | Newborn Screening. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The 3-methylglutaconic acidurias: what's new?. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

CONICET. (n.d.). 1H and 13C NMR study of copteroside E derivatives. Retrieved from [Link]

-

News-Medical.net. (2024, April 27). We will discuss the applications of FTIR in the analysis of maleic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy and thermal analysis of lignocellulose fillers treated with organic anhydrides. Retrieved from [Link]

-

TA Instruments. (n.d.). Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]

- 3. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]

- 4. 4-methyl-2H-Pyran-2,6(3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Methylglutaconic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 7. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 9. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

An In-depth Technical Guide to 2H-Pyran-2,6(3H)-dione, 4-methyl-: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2H-Pyran-2,6(3H)-dione, 4-methyl-, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its fundamental physicochemical properties, explores plausible synthetic routes, discusses its expected chemical reactivity, and examines the biological activities of structurally related compounds to infer its potential pharmacological significance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation of this and related pyran-2-one scaffolds.

Core Molecular Attributes

Molecular Formula: C₆H₆O₃[1][2][3]

Molecular Weight: 126.11 g/mol [1][2][3]

Chemical Structure:

Caption: 2D structure of 2H-Pyran-2,6(3H)-dione, 4-methyl-.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 67116-19-2 | [1][2][3] |

| Boiling Point | 249.3 °C at 760 mmHg | [2] |

| Density | 1.239 g/cm³ | [2] |

| Melting Point | 86 °C | [4] |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles and available precursor information.

Proposed Synthetic Pathway:

A likely precursor for the synthesis of 2H-Pyran-2,6(3H)-dione, 4-methyl- is 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride .[5] The synthesis would likely proceed via an elimination reaction to form the unsaturated pyran-dione ring.

Caption: Proposed synthetic pathway for 2H-Pyran-2,6(3H)-dione, 4-methyl-.

Conceptual Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride in a suitable high-boiling inert solvent (e.g., toluene or xylene).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 2H-Pyran-2,6(3H)-dione, 4-methyl-.

Causality of Experimental Choices:

-

The choice of a high-boiling inert solvent is to ensure the reaction can be carried out at a sufficiently high temperature to facilitate the elimination reaction without the solvent participating in the reaction.

-

The acid catalyst is crucial for protonating the acetoxy group, making it a good leaving group (acetic acid).

-

The purification method will depend on the physical state and purity of the crude product. Column chromatography is a versatile method for separating organic compounds, while recrystallization is effective for purifying solid products.

Chemical Reactivity and Synthetic Utility

The 2H-pyran-2,6(3H)-dione scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is expected to be influenced by the electron-withdrawing nature of the two carbonyl groups and the electron-donating effect of the methyl group.

3.1. Reactions with Nucleophiles:

The carbonyl groups in the pyran-dione ring are susceptible to nucleophilic attack. Reactions with amines, for instance, can lead to ring-opening or the formation of new heterocyclic systems. The reaction of a related compound, 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one, with ethylamine results in the opening of the 2H-pyran-2-one ring.[6]

Caption: General scheme of nucleophilic reaction with the pyran-dione.

3.2. Cycloaddition Reactions:

The conjugated diene system within the 2H-pyran-2-one ring makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. These reactions are powerful tools for the construction of complex polycyclic molecules. The reactivity in Diels-Alder reactions will be influenced by the electronic nature of the dienophile.

Potential Biological and Pharmacological Applications

While specific biological activity data for 2H-Pyran-2,6(3H)-dione, 4-methyl- is limited in the current literature, the pyran-2-one scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This suggests that the target molecule could be a valuable starting point for the development of new therapeutic agents.

Inferred Potential Activities based on Structural Analogs:

-

Antimicrobial Activity: Several derivatives of 2H-pyran-3(6H)-ones have demonstrated significant activity against Gram-positive bacteria.[7] Additionally, other pyran derivatives have shown promising antifungal properties.

-

Herbicidal Activity: Derivatives of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione have been designed and synthesized as novel herbicidal leads.[4]

-

Anticoagulant Activity: Certain derivatives of 4-hydroxy-2H-pyran-2-one have been shown to possess anticoagulant properties.[8]

The presence of the 4-methyl group in the target molecule could modulate the biological activity compared to unsubstituted pyran-2-ones, potentially enhancing potency or altering selectivity. Further research is warranted to explore the specific biological profile of 2H-Pyran-2,6(3H)-dione, 4-methyl-.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the vinylic proton, and the methylene protons of the pyran ring. The chemical shifts and coupling constants of these signals would be characteristic of the electronic environment of the protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the olefinic carbons, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). Fragmentation patterns would provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the carbonyl stretching region (around 1700-1750 cm⁻¹) due to the two C=O groups.

Conclusion and Future Directions

2H-Pyran-2,6(3H)-dione, 4-methyl- is a heterocyclic compound with a confirmed molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol . While detailed experimental data on its synthesis and biological activity are not extensively reported, its structural features suggest it is a valuable building block for organic synthesis and a potential scaffold for the development of novel therapeutic agents. The pyran-2-one core is known to be present in various biologically active molecules, indicating that further investigation into the pharmacological properties of this specific compound is a promising avenue for future research. The development of a robust and scalable synthetic route will be a critical first step in enabling these investigations.

References

-

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

- Ahmad, I., Jasim, S. A., Yasin, G., Al-Qargholi, B., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111.

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023, March 30). MDPI. Retrieved January 22, 2026, from [Link]

-

2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2H-Pyran-2,6(3H)-dione,4-methyl-. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Synthesis and Reactivity of 6-Methyl-4H-furo[3,2c]pyran-3,4-dione. (2025, August 8). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

4-Hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one: Synthesis and Reactivity with Amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. Retrieved January 22, 2026, from [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). PubMed Central. Retrieved January 22, 2026, from [Link]

-

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. (n.d.). Scifiniti. Retrieved January 22, 2026, from [Link]

-

2H-Pyran-2,6(3H)-dione. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

Sources

- 1. 67116-19-2|4-Methyl-2H-pyran-2,6(3H)-dione|BLD Pharm [bldpharm.com]

- 2. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]

- 3. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-methyl-2H-Pyran-2,6(3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-methyl-2H-pyran-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methyl-2H-pyran-2,6(3H)-dione, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical synthesis. We will delve into its chemical identity, structural elucidation, synthesis, reactivity, and its burgeoning role in medicinal chemistry.

Chemical Identity and Structure

4-methyl-2H-pyran-2,6(3H)-dione, a derivative of the pyranone family, is a cyclic dicarboxylic anhydride. Its systematic IUPAC name is 4-methyl-3H-pyran-2,6-dione [1]. The compound is also commonly known by its synonym, 3-Methylglutaconic anhydride [1].

The structural framework consists of a six-membered heterocyclic ring containing one oxygen atom and two carbonyl groups at positions 2 and 6. A methyl group is substituted at the 4-position. This arrangement, particularly the α,β-unsaturated lactone moiety, is pivotal to its chemical reactivity.

Molecular Structure:

Caption: Chemical structure of 4-methyl-2H-pyran-2,6(3H)-dione.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-3H-pyran-2,6-dione | [1] |

| CAS Number | 67116-19-2 | [2][3][4][5] |

| Molecular Formula | C6H6O3 | [3][5] |

| Molecular Weight | 126.11 g/mol | [1][4][5] |

| Melting Point | 86 °C | [4] |

| Boiling Point | 249.3 °C at 760 mmHg | [6] |

| SMILES | CC1=CC(=O)OC(=O)C1 | [1][3][4] |

Synthesis and Characterization

General Synthetic Approach (Hypothetical):

A plausible synthetic route involves the dehydration of β-methylglutaric acid, which can be achieved by heating with a dehydrating agent such as acetic anhydride. This method is analogous to the synthesis of other cyclic anhydrides from their corresponding dicarboxylic acids.

Caption: Hypothetical synthetic pathway to 4-methyl-2H-pyran-2,6(3H)-dione.

Spectroscopic Characterization:

While a comprehensive, published spectral analysis for this specific compound is scarce, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons, and signals for the methylene and vinyl protons in the pyran ring.

-

¹³C NMR: The spectrum would feature characteristic peaks for the two carbonyl carbons, the olefinic carbons, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the anhydride group (typically two bands, one around 1810 cm⁻¹ and another around 1760 cm⁻¹), and C=C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (126.11 g/mol ).

Chemical Reactivity and Synthetic Utility

The reactivity of 4-methyl-2H-pyran-2,6(3H)-dione is primarily dictated by the electrophilic nature of the carbonyl carbons within the anhydride moiety and the conjugated double bond. This makes it susceptible to attack by a variety of nucleophiles, leading to ring-opening or addition reactions.

Reaction with Nucleophiles:

The pyranone ring is known to undergo recyclization in the presence of amines, leading to the formation of various nitrogen-containing heterocycles[7]. The reaction of related pyranones with primary amines can lead to the formation of substituted pyridinones or pyrrolopyridinones, highlighting the utility of this scaffold in generating diverse heterocyclic systems[7][8].

The general mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl carbons, leading to the opening of the pyran ring. Subsequent intramolecular condensation can then lead to the formation of a new heterocyclic ring.

Caption: Generalized reaction of 4-methyl-2H-pyran-2,6(3H)-dione with a primary amine.

Applications in Drug Development and Medicinal Chemistry

4-methyl-2H-pyran-2,6(3H)-dione serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications[4]. The pyranone scaffold is present in a wide array of biologically active natural and synthetic products.

Derivatives of pyran have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory properties[11]

A study on 4-methyl-6-alkyl-2H-pyran-2-ones, which are structurally related to the topic compound, has shown significant antifungal activity against various plant pathogenic fungi[9]. This suggests that derivatives of 4-methyl-2H-pyran-2,6(3H)-dione could be explored for the development of novel antifungal agents.

Furthermore, the pyran ring is a key structural motif in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease[11]. The ability to functionalize the pyranone ring through reactions with various nucleophiles makes 4-methyl-2H-pyran-2,6(3H)-dione an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Based on data for related compounds and general principles of laboratory safety, 4-methyl-2H-pyran-2,6(3H)-dione should be handled with care in a well-ventilated area, preferably a fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted. It is prudent to assume that 4-methyl-2H-pyran-2,6(3H)-dione may have similar properties. Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

4-methyl-2H-pyran-2,6(3H)-dione is a heterocyclic compound with significant synthetic potential. Its reactive anhydride functionality and conjugated system allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in the development of novel therapeutics and other advanced materials.

References

-

Chemsigma. (n.d.). 67116-19-2 4-methyl-2H-pyran-2,6(3H)-dione. Retrieved January 22, 2026, from [Link]

-

Kuleshova, E. N., et al. (2020). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines. Molecules, 25(15), 3456. [Link]

-

Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved January 22, 2026, from [Link]

-

Chattopadhyay, T. K., & Dureja, P. (2006). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 54(6), 2129–2133. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl- | CAS#:67116-19-2. Retrieved January 22, 2026, from [Link]

-

Magesh, S., et al. (2018). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones... ResearchGate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylglutaconic anhydride. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one.

-

European Patent Office. (2008, April 22). Novel pyran derivatives, their preparation and use thereof in perfumery - EP2112144 A1. Retrieved January 22, 2026, from [Link]

-

Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. (2024, April 11). Retrieved January 22, 2026, from [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]

-

GEO Accession viewer. NIH. (2012, March 19). Retrieved January 22, 2026, from [Link]

- United States Patent. Google Patents. (n.d.).

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. (2022, September 27). Retrieved January 22, 2026, from [Link]

-

High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry. PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

European Patent Office. (2020, June 17). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved January 22, 2026, from [Link]

-

Schwartz, B. L., & Bursey, M. M. (1992). Some proline substituent effects in the tandem mass spectrum of protonated pentaalanine. Biological Mass Spectrometry, 21(2), 92–96. [Link]

-

Understanding the characteristics of mass spectrometry data through the use of simulation. BMC Bioinformatics. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass-spectrometry-based quantitation of Her2 in gastroesophageal tumor tissue: comparison to IHC and FISH. PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Glutaric anhydride. Retrieved January 22, 2026, from [Link]

-

19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). Virgatyne - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

Sources

- 1. 3-Methylglutaconic anhydride | C6H6O3 | CID 300810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 67116-19-2|4-Methyl-2H-pyran-2,6(3H)-dione|BLD Pharm [bldpharm.com]

- 3. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-methyl-2H-Pyran-2,6(3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 6. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]

- 7. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2H-pyran-2,6(3H)-dione from 3-Hydroxy-3-methylglutaric Acid

Introduction

4-Methyl-2H-pyran-2,6(3H)-dione, an unsaturated cyclic anhydride, is a molecule of significant interest in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive technical overview for its synthesis, starting from the readily accessible 3-hydroxy-3-methylglutaric acid. The core of this transformation lies in a tandem reaction involving an intramolecular cyclization of the dicarboxylic acid functionality, coupled with the dehydration of a tertiary alcohol to form a carbon-carbon double bond. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical insights into the practical execution of this synthesis.

Theoretical Framework and Mechanistic Insights

The conversion of 3-hydroxy-3-methylglutaric acid to 4-methyl-2H-pyran-2,6(3H)-dione is a fascinating example of a reaction cascade that achieves significant molecular complexity in a single, efficient operation. The reaction is predicated on two fundamental organic transformations: the formation of a cyclic anhydride from a dicarboxylic acid and the acid-catalyzed elimination of a tertiary alcohol.

Pillar 1: Anhydride Formation via Cyclodehydration

Dicarboxylic acids, upon treatment with a suitable dehydrating agent, can undergo intramolecular condensation to form cyclic anhydrides.[1] Acetic anhydride is a commonly employed and effective reagent for this purpose. The mechanism involves the acylation of one of the carboxylic acid groups by acetic anhydride, forming a mixed anhydride intermediate. This activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the second carboxylic acid group within the same molecule. Subsequent collapse of the tetrahedral intermediate and elimination of a molecule of acetic acid yields the desired cyclic anhydride.[2]

Pillar 2: Elimination of the Tertiary Hydroxyl Group

The second critical transformation is the dehydration of the tertiary alcohol at the C3 position of the glutaric acid backbone. Tertiary alcohols are known to undergo elimination reactions under acidic conditions to furnish alkenes.[3] The reaction proceeds via a unimolecular elimination (E1) mechanism. The acidic medium facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. A weak base, such as an acetate ion or another molecule of the starting acid, then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. In the context of this synthesis, the formation of the double bond between C3 and C4 results in the desired 4-methyl substituent on the pyran-dione ring.

The synergy of these two processes under the influence of a reagent like acetic anhydride, which can also act as an acid catalyst upon hydrolysis or during the acylation process, allows for a one-pot synthesis. Heat is typically employed to drive both the anhydride formation and the elimination reaction to completion.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of 4-methyl-2H-pyran-2,6(3H)-dione from 3-hydroxy-3-methylglutaric acid using acetic anhydride.

Figure 1: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Hydroxy-3-methylglutaric acid | ≥98% | Commercially Available | Ensure it is dry before use. |

| Acetic Anhydride | Reagent Grade | Commercially Available | Use a fresh bottle to avoid moisture. |

| Toluene | Anhydrous | Commercially Available | Can be used to aid in azeotropic removal of acetic acid. |

| Sodium Bicarbonate (sat. aq. soln.) | Laboratory Grade | N/A | For workup. |

| Brine (sat. aq. NaCl soln.) | Laboratory Grade | N/A | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-3-methylglutaric acid (10.0 g, 0.062 mol).

-

To the flask, add acetic anhydride (30 mL, 0.318 mol).

-

Causality: A significant excess of acetic anhydride is used to act as both the dehydrating agent and the solvent, ensuring the reaction goes to completion.

-

-

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) using a heating mantle.

-

Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of acetic acid vapor evolution.

-

Causality: The elevated temperature is crucial for both the formation of the cyclic anhydride and the subsequent E1 elimination of the tertiary alcohol.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid and unreacted starting material, followed by brine (1 x 50 mL).

-

Causality: The aqueous workup is essential to remove the highly soluble acetic acid byproduct and any unreacted starting material. The bicarbonate wash neutralizes the acidic components.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

The expected product is a solid at room temperature.

-

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Appearance | Solid | |

| Theoretical Yield | 7.82 g | |

| Expected Yield | 70-80% | Based on similar reactions |

Characterization

The identity and purity of the synthesized 4-methyl-2H-pyran-2,6(3H)-dione can be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the methyl group, the vinylic proton, and the methylene protons of the pyran ring.

-

¹³C NMR: Expected signals for the carbonyl carbons, the olefinic carbons, the quaternary carbon, the methyl carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic strong absorption bands for the anhydride carbonyl groups (typically around 1750-1850 cm⁻¹) and the C=C double bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis of 4-methyl-2H-pyran-2,6(3H)-dione from 3-hydroxy-3-methylglutaric acid represents an efficient and elegant transformation that combines cyclodehydration and elimination reactions. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The provided protocol, grounded in established chemical principles, offers a robust starting point for further exploration and application in the development of novel chemical entities.

References

- Organic Syntheses, Coll. Vol. 4, p.630 (1963); Vol. 34, p.68 (1954).

-

Organic Chemistry Portal. Anhydride synthesis. [Link]

- Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal.

-

A user on Reddit. (2017, January 20). Acetic Anhydride Dehydration Mechanism. Reddit. [Link]

-

Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. PMC. [Link]

- Google Patents. (n.d.). Process for preparing substituted glutaric anhydride.

-

Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

- Jarboe, C. H., Jr. (1959). 2-Pyrones. XII. γ-Keto-β-methylglutaconic Anhydride Arylhydrazones and Their Conversion to 1-Aryl-3-carboxy-4-methyl-6-pyridazones. Journal of the American Chemical Society, 81(12), 3032–3034.

- Organic Syntheses, Coll. Vol. 1, p.291 (1941); Vol. 2, p.39 (1922).

-

Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions. [Link]

-

Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. PMC. [Link]

- Lehnert, W., Scharf, J., & Wendel, U. (1985). 3-methylglutaconic and 3-methylglutaric aciduria in a patient with suspected 3-methylglutaconyl-CoA hydratase deficiency.

- Gogte, V. B. (1941). Chemistry of β-Aryl Glutaconic Acids. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 240–254.

-

Khan Academy. (2024, May 31). Worked example: Aldol cyclisation. YouTube. [Link]

-

Leslie, J. M. (2020, September 30). Acylation using an anhydride. YouTube. [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]

Sources

Spectroscopic Profile of 4-methyl-2H-pyran-2,6(3H)-dione: A Technical Guide

Affiliation: Advanced Molecular Spectroscopy Division, OmniSpectra Solutions

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-methyl-2H-pyran-2,6(3H)-dione (CAS No: 67116-19-2). Due to a lack of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral behavior of this compound. The analysis is supported by comparative data from structurally analogous molecules. This guide is intended for researchers, chemists, and drug development professionals who may be working with or synthesizing this molecule and require a detailed understanding of its spectroscopic signature for identification and characterization.

Introduction

4-methyl-2H-pyran-2,6(3H)-dione is a heterocyclic compound with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol .[1][2] Its structure, characterized by a pyran-dione ring with a methyl substituent, suggests its potential as a building block in organic synthesis, possibly in the development of novel pharmaceutical agents.[1] Accurate characterization of this molecule is paramount for its application, and spectroscopic methods are the cornerstone of such analysis. This guide provides an in-depth, predicted spectroscopic profile to aid in its identification and structural elucidation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for 4-methyl-2H-pyran-2,6(3H)-dione in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and vinyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~2.1 | Singlet | 3H | -CH₃ | The methyl group is attached to a double bond and is expected to resonate in this region. The absence of adjacent protons would result in a singlet. |

| ~3.5 | Singlet | 2H | -CH₂- | The methylene protons are situated between a double bond and a carbonyl group. Their chemical shift is influenced by both, and they are not expected to show coupling, appearing as a singlet. |

| ~5.8 | Singlet | 1H | =CH- | The vinyl proton is part of an electron-deficient π-system due to the adjacent oxygen and carbonyl group, leading to a downfield shift. It is expected to be a singlet due to the lack of neighboring protons. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for the Prediction |

| ~20 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

| ~45 | -CH₂- | The methylene carbon, being adjacent to a carbonyl group, will be shifted downfield. |

| ~105 | =CH- | The vinyl carbon atom will appear in the alkene region, shifted upfield due to the oxygen atom in the ring. |

| ~160 | -C(CH₃)= | The quaternary carbon of the double bond will be significantly downfield due to its position and the methyl substituent. |

| ~165 | C=O (at C6) | Carbonyl carbons in cyclic anhydrides typically resonate in this downfield region. |

| ~170 | C=O (at C2) | The second carbonyl carbon is also expected in a similar downfield region. |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-methyl-2H-pyran-2,6(3H)-dione is predicted to be dominated by strong absorptions from the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Prediction |

| ~1750 and ~1800 | Anhydride C=O | Symmetric and Asymmetric Stretching | Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. This is a key characteristic feature. |

| ~1680 | C=C | Stretching | The carbon-carbon double bond within the ring will give rise to a stretching absorption in this region. |

| ~1250 | C-O-C | Asymmetric Stretching | The ester-like C-O-C single bond stretching in the anhydride ring is expected to produce a strong band in this fingerprint region. |

| ~2900-3000 | C-H | Stretching | These bands correspond to the stretching vibrations of the methyl and methylene C-H bonds. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-methyl-2H-pyran-2,6(3H)-dione, electron ionization (EI) would likely lead to the following key fragments.

| Predicted m/z | Ion | Rationale for Fragmentation |

| 126 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 84 | [M - CO₂]⁺ | A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide. |

| 82 | [M - CO₂ - H₂]⁺ or [M - C₂H₂O]⁺ | Subsequent fragmentation could involve the loss of hydrogen or a ketene molecule. |

| 56 | [C₃H₄O]⁺ | Further fragmentation of the ring can lead to smaller, stable radical cations. |

| 43 | [CH₃CO]⁺ | A characteristic acylium ion fragment. |

Experimental Protocols

While experimental data is not currently available in public databases, the following are standard protocols for acquiring the spectroscopic data for a solid sample of 4-methyl-2H-pyran-2,6(3H)-dione.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for a solid or after dissolving in a suitable volatile solvent for liquid injection.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 40-200. The standard electron energy for EI is 70 eV.

Visualizations

Molecular Structure and Atom Numbering

Caption: Predicted molecular structure of 4-methyl-2H-pyran-2,6(3H)-dione.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 4-methyl-2H-pyran-2,6(3H)-dione.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic profile of 4-methyl-2H-pyran-2,6(3H)-dione. The forecasted NMR, IR, and MS data are based on fundamental principles and comparison with structurally related compounds. These predictions offer a valuable reference for the identification and characterization of this molecule in a research or development setting. Experimental verification of this data is highly recommended for definitive structural confirmation.

References

Sources

"2H-Pyran-2,6(3H)-dione, 4-methyl-" physical properties melting point

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2H-pyran-2,6(3H)-dione

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physical and chemical properties of 4-methyl-2H-pyran-2,6(3H)-dione, with a primary focus on its melting point. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's characteristics, its experimental determination, and its relevance within the broader context of medicinal chemistry.

Introduction and Chemical Identity

4-Methyl-2H-pyran-2,6(3H)-dione (CAS No: 67116-19-2) is a heterocyclic compound belonging to the pyranone class.[1][2] These structures are of significant interest in the pharmaceutical sciences as they form the core scaffold of numerous natural products and biologically active molecules.[3][4][5] The parent compound, 2H-pyran-2,6(3H)-dione, also known as glutaconic anhydride, has been a subject of study since the late 19th century.[6] The introduction of a methyl group at the 4-position, creating the titular compound, subtly modifies its electronic and steric properties, which in turn influences its physical characteristics and potential as a synthetic precursor in drug manufacturing.[1]

This molecule is a valuable building block in organic synthesis, enabling the construction of more complex molecular frameworks for drug discovery and materials science.[6] Understanding its fundamental physical properties, such as the melting point, is a critical first step in its handling, characterization, and application in synthetic protocols.

Physicochemical Properties Summary

The key identifying and physical properties of 4-methyl-2H-pyran-2,6(3H)-dione are summarized in the table below for quick reference. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-methyl-2H-pyran-2,6(3H)-dione | [2] |

| CAS Number | 67116-19-2 | [1][2][7] |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.239 g/cm³ (Predicted) | [7] |

| SMILES | CC1=CC(=O)OC(=O)C1 | [1][2] |

| Purity | 97% (Typical Commercial Grade) | [2] |

| Storage | Store at < -15°C, keep container well closed | [1] |

Core Topic: The Melting Point of 4-Methyl-2H-pyran-2,6(3H)-dione

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The reported melting point for 4-methyl-2H-pyran-2,6(3H)-dione is 86 °C .[1]

The sharpness of the melting point range is a crucial indicator of purity. A pure compound will typically melt over a range of 0.5-1.0 °C. Impurities disrupt the crystal lattice structure, which energetically destabilizes the solid state and typically causes two effects: a depression of the melting point and a broadening of the melting range. Therefore, accurate determination of the melting point is a primary method for assessing the purity of a synthesized or isolated sample of 4-methyl-2H-pyran-2,6(3H)-dione.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard, self-validating method for the accurate determination of the melting point of 4-methyl-2H-pyran-2,6(3H)-dione using a digital melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the sample begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. Calibration with a standard of known melting point ensures the accuracy of the apparatus.

Materials and Equipment

-

Sample of 4-methyl-2H-pyran-2,6(3H)-dione

-

Melting point capillaries (open at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (optional, for hard samples)

-

Reference standard with a melting point near 86 °C (e.g., Benzoic Acid, M.P. 122 °C, or Sodium Benzoate, M.P. >300 °C, for calibration purposes across a range).[8][9]

Step-by-Step Methodology

-

Instrument Calibration (Self-Validation):

-

Before analyzing the target compound, verify the apparatus's accuracy using a certified reference standard.

-

Load a capillary with the reference standard as described in steps 3-4 below.

-

Measure the melting point of the standard. The observed value should be within ±0.5 °C of the certified value. If not, a calibration correction factor must be applied to all subsequent measurements. This step is critical for ensuring the trustworthiness of the results.

-

-

Sample Preparation:

-

Ensure the sample of 4-methyl-2H-pyran-2,6(3H)-dione is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

If the crystals are not a fine powder, gently crush them using a clean spatula or a mortar and pestle. A fine powder ensures uniform heat transfer within the capillary.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. A tightly packed sample is essential for an accurate reading.

-

-

Melting Point Measurement:

-

Rapid Determination (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly to get a coarse estimate of the melting point. This informs the more precise measurement to follow.

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.

-

Insert a new, properly loaded capillary.

-

Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) until the temperature is about 15 °C below the expected melting point (approx. 70 °C).

-

Crucial Step: Reduce the heating rate to 1-2 °C per minute. A slow ramp rate through the melting range is paramount for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Data Interpretation:

-

A sharp melting range (e.g., 85.5 °C - 86.5 °C) is indicative of high purity.

-

A broad or depressed melting range (e.g., 82 °C - 85 °C) suggests the presence of impurities.

-

Workflow Visualization

The logical flow of the melting point determination protocol is illustrated below.

Caption: Workflow for accurate melting point determination.

Broader Significance in Drug Development

The pyran motif is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[5] Derivatives of 2H-pyran-2-one are recognized for their diverse biological activities and are actively investigated in drug discovery programs.[3][5]

For a compound like 4-methyl-2H-pyran-2,6(3H)-dione, which serves as a synthetic precursor, its purity is non-negotiable.[1] The melting point serves as a simple, rapid, and cost-effective quality control checkpoint. An impure starting material can lead to side reactions, low yields, and the introduction of hard-to-remove impurities in subsequent synthetic steps, ultimately compromising the integrity and safety of the final active pharmaceutical ingredient (API). Therefore, the rigorous determination of this fundamental physical property is an indispensable part of the research and development pipeline.

References

-

Chemsrc. (n.d.). 2H-Pyran-2,6(3H)-dione,4-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- (CAS 4160-82-1). Retrieved from [Link].

-

Various Authors. (2023). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones.... ResearchGate. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-3,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5926-95-4, 2H-Pyran-2,6(3H)-dione. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-2H-pyran-2,4(3H)-dione. Retrieved from [Link]

-

Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. OSTI.gov. Retrieved from [Link]

-

Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Thomas, R., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]

-

Masterchem. (n.d.). Sodium benzoate (CAS 532-32-1). Retrieved from [Link]

-

Singh, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH). Retrieved from [Link]

-

Various Authors. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-methyl-2H-pyran-2,6(3H)-dione 97% | CAS: 67116-19-2 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Pyran-2,6(3H)-dione, 4-methyl- | 67116-19-2 | Benchchem [benchchem.com]

- 7. 2H-Pyran-2,6(3H)-dione,4-methyl | CAS#:67116-19-2 | Chemsrc [chemsrc.com]

- 8. americanelements.com [americanelements.com]

- 9. 532-32-1 | CAS DataBase [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 2H-Pyran-2,6(3H)-dione, 4-methyl-

Foreword: Navigating the Preclinical Landscape with 2H-Pyran-2,6(3H)-dione, 4-methyl-

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive resource on the solubility and stability of the synthetic intermediate, 2H-Pyran-2,6(3H)-dione, 4-methyl-. In the rigorous journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, efficacy, and safety are built. This document moves beyond a simple recitation of facts, offering instead a strategic framework for characterizing this promising pyran derivative. While empirical data for this specific compound is not extensively available in public literature, this guide provides a robust combination of known properties and field-proven, detailed experimental protocols to empower your research and development endeavors.

Core Compound Identity and Physicochemical Landscape

2H-Pyran-2,6(3H)-dione, 4-methyl-, a synthetic organic compound, presents as a key precursor in the synthesis of various pharmaceutical agents. A foundational understanding of its basic properties is essential before delving into its solubility and stability characteristics.